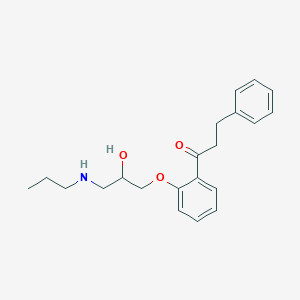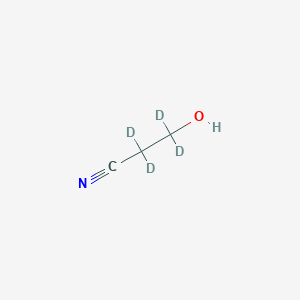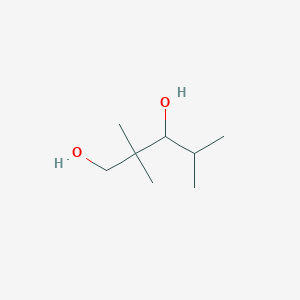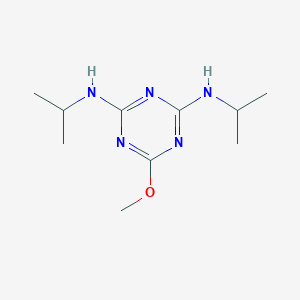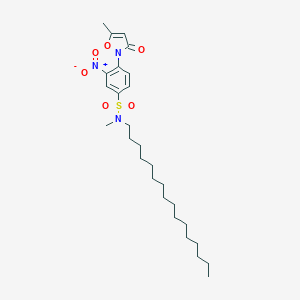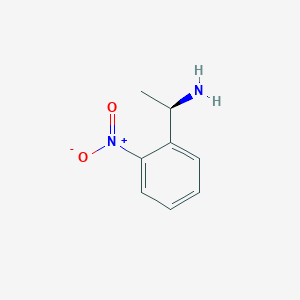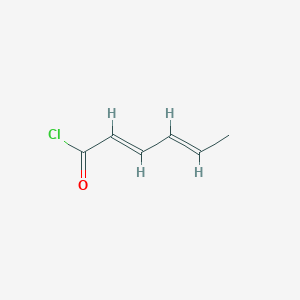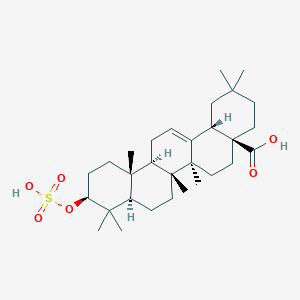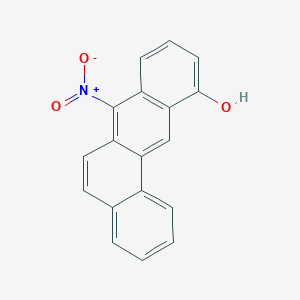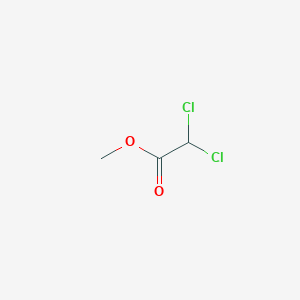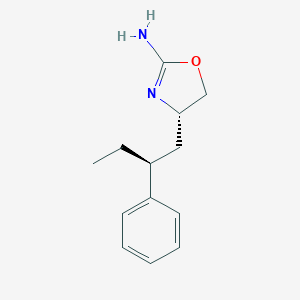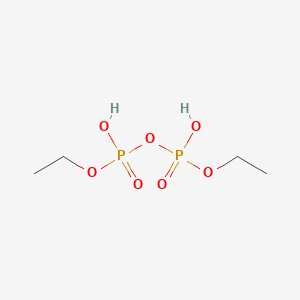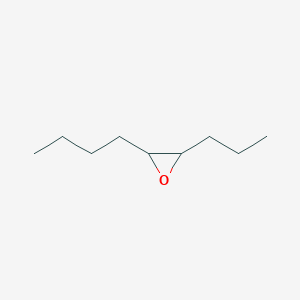
2-Butyl-3-propyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-propyloxirane, also known as BPO, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 155°C and a molecular weight of 142.24 g/mol. BPO is primarily used as a reagent in organic synthesis and is known for its unique chemical properties.
Mechanism Of Action
The mechanism of action of 2-Butyl-3-propyloxirane is not fully understood. However, it is believed that 2-Butyl-3-propyloxirane reacts with nucleophiles, such as alcohols and amines, to form epoxides. The epoxides can then be further reacted to form a variety of compounds.
Biochemical And Physiological Effects
2-Butyl-3-propyloxirane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause respiratory issues if inhaled. It is important to handle 2-Butyl-3-propyloxirane with care and to use proper protective equipment when working with it.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butyl-3-propyloxirane in lab experiments is its high reactivity, which allows for the creation of a variety of compounds. However, 2-Butyl-3-propyloxirane is also highly flammable and can be hazardous if not handled properly. It is important to use proper safety precautions when working with 2-Butyl-3-propyloxirane.
Future Directions
There are several future directions for research involving 2-Butyl-3-propyloxirane. One potential area of study is the development of new synthesis methods for 2-Butyl-3-propyloxirane. Another area of study is the use of 2-Butyl-3-propyloxirane in the production of new materials, such as polymers and coatings. Additionally, 2-Butyl-3-propyloxirane could be used in the development of new pharmaceuticals and agrochemicals. Overall, 2-Butyl-3-propyloxirane has the potential to be a valuable tool in a variety of scientific fields.
Synthesis Methods
2-Butyl-3-propyloxirane can be synthesized through a variety of methods, including the epoxidation of butyl propene with peracetic acid and the epoxidation of butyl propene with m-chloroperbenzoic acid. The latter method is preferred due to its higher yield and purity.
Scientific Research Applications
2-Butyl-3-propyloxirane is commonly used in scientific research as a reagent in organic synthesis. It is used to create a variety of compounds, including epoxides, alcohols, and ketones. 2-Butyl-3-propyloxirane is also used in the production of surfactants, resins, and coatings.
properties
CAS RN |
117842-34-9 |
|---|---|
Product Name |
2-Butyl-3-propyloxirane |
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
IKNXPNNMKVOEMV-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CCC |
Canonical SMILES |
CCCCC1C(O1)CCC |
synonyms |
Oxirane, 2-butyl-3-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



